molecular formula C20H22N2O3 B5572373 [1,4-Bis(4-methylphenyl)-3-oxopiperazin-2-yl]acetic acid

[1,4-Bis(4-methylphenyl)-3-oxopiperazin-2-yl]acetic acid

Cat. No.: B5572373
M. Wt: 338.4 g/mol
InChI Key: AAUIVFOUVNJWNN-UHFFFAOYSA-N
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Description

[1,4-Bis(4-methylphenyl)-3-oxopiperazin-2-yl]acetic acid is a complex organic compound with a unique structure that includes a piperazine ring substituted with two 4-methylphenyl groups and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,4-Bis(4-methylphenyl)-3-oxopiperazin-2-yl]acetic acid typically involves multi-step organic reactions One common method includes the reaction of 4-methylbenzylamine with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the piperazine ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[1,4-Bis(4-methylphenyl)-3-oxopiperazin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, [1,4-Bis(4-methylphenyl)-3-oxopiperazin-2-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of piperazine derivatives with biological systems. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of similar structures.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its functional groups allow for modifications that can enhance the performance of the resulting materials.

Mechanism of Action

The mechanism of action of [1,4-Bis(4-methylphenyl)-3-oxopiperazin-2-yl]acetic acid involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, potentially inhibiting or activating their functions. The acetic acid moiety may also play a role in the compound’s overall activity by influencing its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar in having aromatic rings and an amine group.

    Phenethylamine: Shares the phenethylamine backbone but lacks the piperazine ring.

    4-Methoxybenzyl chloride: Contains a methoxy-substituted aromatic ring.

Uniqueness

What sets [1,4-Bis(4-methylphenyl)-3-oxopiperazin-2-yl]acetic acid apart is its combination of a piperazine ring with two 4-methylphenyl groups and an acetic acid moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1,4-bis(4-methylphenyl)-3-oxopiperazin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-3-7-16(8-4-14)21-11-12-22(17-9-5-15(2)6-10-17)20(25)18(21)13-19(23)24/h3-10,18H,11-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUIVFOUVNJWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C(=O)C2CC(=O)O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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